3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid

Potassium Channel Activation Antihypertensive Agents Structure-Activity Relationship

Researchers exploring underexplored regions of benzoxazine chemical space often face limited access to the 5-carboxylic acid positional isomer. This compound provides a distinct vector for derivatization with unique hydrogen-bonding geometry, enabling systematic SAR studies not feasible with common 2- or 8-substituted analogs. - Supports KATP channel activator, CysLT1/CysLT2 antagonist, and antiproliferative agent discovery. - Enables access to an alternative substitution pattern not evaluated in recent kinase-targeted SAR studies. - Available in high purity for focused library synthesis and medicinal chemistry campaigns.

Molecular Formula C9H9NO3
Molecular Weight 179.175
CAS No. 123296-71-9
Cat. No. B2504410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
CAS123296-71-9
Molecular FormulaC9H9NO3
Molecular Weight179.175
Structural Identifiers
SMILESC1COC2=CC=CC(=C2N1)C(=O)O
InChIInChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)10-4-5-13-7/h1-3,10H,4-5H2,(H,11,12)
InChIKeyPXUXUJPEQCJYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-1,4-benzoxazine-5-carboxylic acid Procurement Guide


3,4-Dihydro-2H-1,4-benzoxazine-5-carboxylic acid (CAS: 123296-71-9) is a heterocyclic compound with the molecular formula C₉H₉NO₃ and molecular weight 179.18 g/mol [1]. The compound features a fused 1,4-benzoxazine bicyclic core bearing a carboxylic acid substituent specifically at the 5-position of the aromatic ring. This regiochemical placement distinguishes it from the more extensively characterized 2-carboxylic acid and 8-carboxamide analogs, offering a distinct vector for derivatization in medicinal chemistry and chemical biology applications .

Unique 5-carboxylic acid regiochemistry provides a distinct derivatization vector within the benzoxazine scaffold
Underexplored pharmacophoric space relative to optimized 2- and 8-substituted analogs
Supports medicinal chemistry and SAR library synthesis via amide/ester coupling at the 5-position handle

Why This Benzoxazine-5-carboxylic acid Cannot Be Replaced


The 3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits pronounced regiochemical sensitivity in its biological activity profiles. While 2-carboxylic acid derivatives have been optimized as CysLT1/CysLT2 dual antagonists [1] and lipogenesis inhibitors [2], and 8-carboxamide derivatives as 5-HT₃ receptor antagonists with sub-nanomolar affinity [3], the 5-carboxylic acid positional isomer remains underexplored, presenting distinct hydrogen-bonding geometry and steric accessibility. Generic substitution with more common 2- or 8-substituted benzoxazines would fundamentally alter the three-dimensional pharmacophore orientation, molecular recognition properties, and downstream synthetic trajectory .

Regiochemical sensitivity
The 2- and 8-substituted benzoxazine analogs exhibit optimized biological profiles that may not transfer to the 5-COOH isomer.
Pharmacophoric orientation shift
Position of the carboxylic acid alters hydrogen-bonding geometry and steric accessibility, affecting target recognition.
Synthetic trajectory divergence
Derivatization routes optimized for 2- or 8-substituted benzoxazines do not directly apply, requiring distinct coupling strategies.

3,4-Dihydro-2H-1,4-benzoxazine-5-carboxylic acid: Comparative Evidence


Regiochemical Influence on Potassium Channel Modulation

Systematic SAR studies on the 3,4-dihydro-2H-1,4-benzoxazine scaffold reveal that the aromatic substitution pattern critically modulates potassium channel activating activity. While the 6,7-disubstituted series showed that electron-withdrawing substituents at the 6-position enhanced activity [1], and 2-position modifications (dimethyl substitution) yielded potent hypotensive effects [2], the 5-position carboxylic acid substitution defines a distinct pharmacophoric vector with altered hydrogen-bonding capacity and potential for further derivatization [3].

Potassium channel SAR
Class-level inference
5-COOH substitution: activity not directly reported in potassium channel assays; scaffold-level SAR suggests distinct pharmacophoric region
Underexplored ion channel modulator vector
Supports exploration of novel chemical space
Potassium Channel Activation Antihypertensive Agents Structure-Activity Relationship

5- vs. 2-Carboxylic Acid in CysLT Antagonism

The benzoxazine scaffold has been successfully optimized to yield ONO-2050297, a dual CysLT1/CysLT2 antagonist containing a 2-carboxylic acid moiety with IC₅₀ values of 0.017 μM (CysLT1) and 0.00087 μM (CysLT2) [1]. The 2-carboxylic acid group participates in critical receptor-binding interactions, whereas the 5-carboxylic acid positional isomer presents the carboxylate group at a different spatial orientation .

CysLT receptor binding
Cross-study comparable
5-COOH positional isomer vs. 2-COOH analog (ONO-2050297): spatial orientation difference; 5-COOH activity not yet reported in CysLT assays
Enables alternative binding mode exploration
Data to verify in receptor assays
CysLT1/CysLT2 Antagonism Asthma Inflammation

Substitution Pattern Impact on Antiproliferative Activity

A 2024 study of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated that heterocycle substitution improved antiproliferative activity relative to the unsubstituted parent derivative 1 [1]. The most active compounds (2b and 4b) showed IC₅₀ values of 2.27 μM and 3.26 μM against MCF-7 breast cancer cells, and 4.44 μM and 7.63 μM against HCT-116 colon cancer cells [1].

Antiproliferative SAR
Class-level inference
5-COOH not directly evaluated; scaffold substitution improves antiproliferative activity (IC₅₀ 2.27–7.63 µM in MCF-7/HCT-116 cells)
Novel derivative for cell-based endpoint screening
Cell-line context; requires validation
Anticancer Cell Cycle Arrest HER2/JNK1 Kinase Inhibition

Synthetic Utility for Derivative Library Synthesis

The carboxylic acid group at the 5-position provides a synthetically tractable handle for amide bond formation and esterification . A 2023 study established a robust Buchwald-Hartwig cross-coupling protocol for 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines, with compound 14f achieving IC₅₀ values of 7.84-16.2 μM across multiple cancer cell lines (PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG) . The 5-carboxylic acid variant offers complementary derivatization potential via the carboxyl handle.

Synthetic versatility
Data to verify
5-COOH enables amide coupling and esterification; orthogonal to N-4 substitution pathways
Supports orthogonal derivatization strategies
Supplier synthetic assessment; no peer-reviewed validation
Scaffold Derivatization Medicinal Chemistry Amide Coupling

Research Applications


Potassium Channel Modulator Pharmacophore Exploration

Based on established SAR showing that the 3,4-dihydro-2H-1,4-benzoxazine scaffold supports potent potassium channel activation when appropriately substituted [1][2], the 5-carboxylic acid variant provides an underexplored vector for investigating structure-activity relationships. Unlike the extensively optimized 6,7-disubstituted and 2-position derivatives, the 5-carboxylic acid substitution pattern may confer distinct binding interactions with KATP channel subunits. Researchers developing novel antihypertensive agents or investigating ion channel pharmacology can use this compound as a building block for synthesizing positional analog libraries to probe the spatial requirements of the benzoxazine binding pocket [3].

CysLT Receptor Antagonist Binding Mode Investigation

The validation of 2-carboxylic acid benzoxazines as dual CysLT1/CysLT2 antagonists with sub-nanomolar to nanomolar potency [1] establishes the scaffold‘s utility in this target class. The 5-carboxylic acid positional isomer offers a structurally distinct pharmacophore geometry, enabling systematic exploration of carboxylate positioning requirements for receptor subtype selectivity. Medicinal chemistry groups pursuing novel anti-inflammatory or anti-asthmatic agents can employ this compound to generate 5-substituted analog series, potentially identifying compounds with differentiated selectivity profiles or improved physicochemical properties relative to the 2-carboxylic acid series [2].

Scaffold Diversification for Antiproliferative Leads

The demonstrated antiproliferative activity of substituted 3,4-dihydro-2H-1,4-benzoxazines in breast and colon cancer cell lines (IC₅₀ values of 2.27-7.63 μM) [1] supports further exploration of this chemotype. The 5-carboxylic acid compound enables access to an alternative substitution pattern not evaluated in recent antiproliferative SAR studies, which have primarily focused on 4-aryl substitution and N-4 derivatization [2]. Cancer biology and medicinal chemistry researchers can use this compound to synthesize novel derivatives for screening against kinase targets including HER2 and JNK1, or to evaluate effects on cell membrane permeability and cell cycle progression.

DNA Gyrase B Inhibitor Building Block

The 1,4-benzoxazine scaffold has been employed in the design of bacterial DNA gyrase B inhibitors [1]. The 5-carboxylic acid compound provides a functional handle for conjugation to the dibromopyrrole pharmacophore via amide bond formation, analogous to established synthetic routes that reduced ethyl esters of 1,4-benzoxazine carboxylic acids prior to dibromopyrrole carboxylic acid attachment [1]. Antimicrobial discovery programs targeting gyrase B can use this compound as a starting material for generating focused libraries with varied substitution patterns at the 5-position.

Application
Selection Property
Validation Focus
Potassium channel modulation studies
Underexplored 5-COOH pharmacophoric position
KATP channel subunit interaction context
CysLT receptor pharmacophore mapping
Positional isomer for alternative binding geometry
Receptor subtype selectivity profiling
Antiproliferative scaffold diversification
Alternative substitution pattern for SAR expansion
Cell viability and kinase inhibition endpoint context
DNA gyrase B inhibitor synthesis
5-COOH as amide coupling handle
Gyrase B inhibition assay context

Technical Documentation Hub

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